molecular formula C13H10I3NO7 B13437192 (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid

(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid

Cat. No.: B13437192
M. Wt: 672.93 g/mol
InChI Key: GLIODNATPFPVFB-VKHMYHEASA-N
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Description

(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid is a complex organic compound characterized by the presence of three iodine atoms and an acetoxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid typically involves multiple steps, starting from the iodination of isophthalic acid. The key steps include:

    Iodination: Isophthalic acid is treated with iodine and an oxidizing agent to introduce iodine atoms at the 2, 4, and 6 positions.

    Acetoxypropanoylation: The iodinated isophthalic acid is then reacted with (S)-2-acetoxypropanoic acid in the presence of a coupling agent to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxypropanoyl group.

    Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.

    Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated derivatives.

Scientific Research Applications

(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Employed in studies involving iodine metabolism and thyroid function.

    Medicine: Utilized in diagnostic imaging, particularly in contrast agents for X-ray and CT scans.

    Industry: Applied in the development of radiopaque materials and other specialized industrial products.

Mechanism of Action

The mechanism of action of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid involves its interaction with biological tissues, where the iodine atoms enhance the contrast in imaging techniques. The compound targets specific tissues, allowing for detailed visualization in diagnostic procedures. The acetoxypropanoyl group aids in the solubility and bioavailability of the compound.

Comparison with Similar Compounds

    Iodinated Contrast Agents: Compounds like iohexol and iopamidol share similar iodine-based structures and are used in diagnostic imaging.

    Triiodobenzoic Acid Derivatives: These compounds also contain three iodine atoms and are used in various imaging applications.

Uniqueness: (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid is unique due to its specific acetoxypropanoyl group, which enhances its solubility and effectiveness as a contrast agent. This structural feature distinguishes it from other iodinated compounds and contributes to its specialized applications in medical imaging.

Properties

Molecular Formula

C13H10I3NO7

Molecular Weight

672.93 g/mol

IUPAC Name

5-[[(2S)-2-acetyloxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H10I3NO7/c1-3(24-4(2)18)11(19)17-10-8(15)5(12(20)21)7(14)6(9(10)16)13(22)23/h3H,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t3-/m0/s1

InChI Key

GLIODNATPFPVFB-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C

Origin of Product

United States

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